
(3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate is an organic compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphate group attached to a hydroxyoxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate typically involves the reaction of a hydroxyoxolan derivative with a phosphorylating agent. One common method is the reaction of (3R,4S)-4-hydroxyoxolan with dimethyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to other functional groups.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Hydroxy-3-methyl-2-oxohexyl phosphinic acid: Similar in structure but with different functional groups.
(2R,3R,4S)-2-Hydroxy-5-(hydroxymethyl)oxolane-3,4-diol: Another compound with a hydroxyoxolan ring but different substituents.
Uniqueness
(3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate is unique due to its specific stereochemistry and the presence of both a hydroxyoxolan ring and a dimethyl phosphate group. This combination of features makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
404844-23-1 |
|---|---|
Molecular Formula |
C6H13O6P |
Molecular Weight |
212.14 g/mol |
IUPAC Name |
[(3R,4S)-4-hydroxyoxolan-3-yl] dimethyl phosphate |
InChI |
InChI=1S/C6H13O6P/c1-9-13(8,10-2)12-6-4-11-3-5(6)7/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
BYHLTIJCOSMQNN-NTSWFWBYSA-N |
Isomeric SMILES |
COP(=O)(OC)O[C@@H]1COC[C@@H]1O |
Canonical SMILES |
COP(=O)(OC)OC1COCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
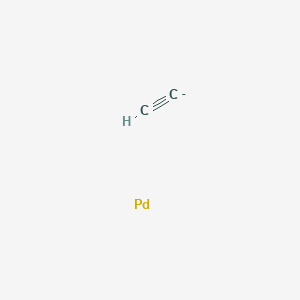

![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
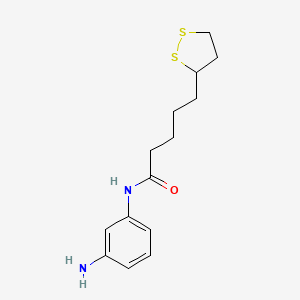
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)
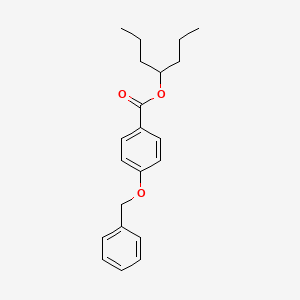
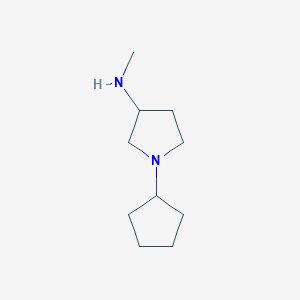
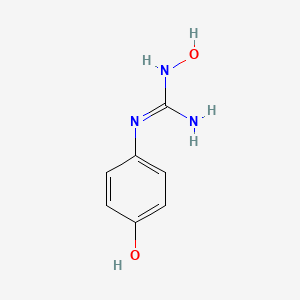
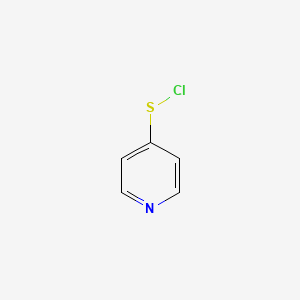
![N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide](/img/structure/B14234591.png)
![(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14234594.png)

